molecular formula C6H12O5 B12707357 alpha-d-Fucofuranose CAS No. 91443-98-0

alpha-d-Fucofuranose

Katalognummer: B12707357
CAS-Nummer: 91443-98-0
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: AFNUZVCFKQUDBJ-TVIMKVIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-d-Fucofuranose: is a monosaccharide, specifically a deoxy sugar, which means it is derived from a hexose by the removal of an oxygen atom It is a six-carbon sugar and is a structural isomer of alpha-d-galactofuranose

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alpha-d-Fucofuranose can be synthesized through enzymatic methods. One common method involves the use of reductase Fcf1 and mutase Fcf2 in gram-negative bacteria . These enzymes facilitate the conversion of dTDP-D-fucose to dTDP-alpha-D-fucofuranose under specific conditions.

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. The bacteria are cultured under controlled conditions to produce the desired enzymes, which then catalyze the formation of this compound from suitable substrates.

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-d-Fucofuranose undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its corresponding carboxylic acid.

    Reduction: this compound can be reduced to form its corresponding alcohol.

    Substitution: This reaction involves the replacement of one functional group in this compound with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: The major product is alpha-d-Fucofuranuronic acid.

    Reduction: The major product is alpha-d-Fucofuranol.

    Substitution: The products vary depending on the nucleophile used in the reaction.

Wissenschaftliche Forschungsanwendungen

Alpha-d-Fucofuranose has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of alpha-d-Fucofuranose involves its interaction with specific molecular targets and pathways. It binds with high affinity to certain proteins and enzymes, influencing their activity and function. For example, it can bind to the L-arabinose-binding periplasmic protein, affecting the high-affinity L-arabinose membrane transport system . This interaction can modulate various cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Alpha-d-Fucofuranose can be compared with other similar compounds, such as:

    Alpha-d-Fucopyranose: Another isomer of this compound, differing in the ring structure (pyranose vs. furanose).

    Alpha-d-Galactofuranose: A structural isomer with a similar chemical structure but different stereochemistry.

    Alpha-d-Arabinofuranose: Another furanose sugar with a different arrangement of hydroxyl groups.

Uniqueness: this compound is unique due to its specific structural configuration and its role in various biological processes.

Eigenschaften

CAS-Nummer

91443-98-0

Molekularformel

C6H12O5

Molekulargewicht

164.16 g/mol

IUPAC-Name

(2S,3R,4R,5S)-5-[(1R)-1-hydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6+/m1/s1

InChI-Schlüssel

AFNUZVCFKQUDBJ-TVIMKVIFSA-N

Isomerische SMILES

C[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O

Kanonische SMILES

CC(C1C(C(C(O1)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.